2-Ethynyl-7-oxabicyclo[2.2.1]heptane
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Overview
Description
2-Ethynyl-7-oxabicyclo[221]heptane is a bicyclic compound featuring an ethynyl group and an oxabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with acetylenic dienophiles. This method is favored due to its efficiency in forming the bicyclic structure with high stereoselectivity . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Ethynyl-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-7-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, leading to inhibition or activation of biological pathways . The oxabicycloheptane structure provides stability and enhances the compound’s ability to interact with specific targets.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the oxabicycloheptane structure but lacks the ethynyl group.
2-Methylidene-7-oxabicyclo[2.2.1]heptane: Features a methylidene group instead of an ethynyl group.
7-Oxabicyclo[2.2.1]hept-5-ene: Contains a double bond in the bicyclic structure.
Uniqueness: 2-Ethynyl-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for creating derivatives with diverse biological and chemical properties .
Biological Activity
2-Ethynyl-7-oxabicyclo[2.2.1]heptane is a bicyclic compound that belongs to the class of oxabicyclo compounds, characterized by its unique structure that incorporates an ethynyl group and an oxygen atom within a seven-membered ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agrochemicals.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules:
- Target Enzymes : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and can lead to the formation of reactive intermediates that participate in various biochemical pathways.
- Cellular Effects : The compound modulates cell signaling pathways, influencing gene expression and cellular metabolism. For instance, it can activate pathways leading to changes in cellular functions such as proliferation and apoptosis.
- Molecular Interactions : It can act as an enzyme inhibitor or activator, affecting substrate binding and catalytic activity depending on the context of the reaction.
The biochemical properties of this compound include:
- Stability : The compound exhibits relative stability under standard laboratory conditions but may degrade over time, impacting its effectiveness.
- Transport and Distribution : It can be transported across cell membranes via specific transporters or passive diffusion, affecting its localization within cells and tissues.
- Subcellular Localization : The localization to specific organelles, such as mitochondria, plays a crucial role in its biological activity and interactions with other biomolecules.
Biological Activity in Research
Recent studies have highlighted the biological activities associated with derivatives of 7-oxabicyclo[2.2.1]heptane:
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Pharmacological Studies : Research has demonstrated that various isomers of 7-oxabicyclo[2.2.1]heptane exhibit significant biological activity in vitro, particularly as potential inhibitors of thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) pathways, which are crucial in cardiovascular physiology .
Compound Activity Type Observations TXA2/PGH2 analogues Agonist/Antagonist Differing activities based on stereochemistry PGD2/PGI2 analogues Agonist Enhanced potency in certain configurations - Pesticidal Applications : Derivatives have shown effectiveness against various microorganisms and pests, suggesting their potential use as agricultural agents. The mechanisms by which these compounds exert their effects may involve interference with metabolic pathways in target organisms.
Case Studies
Several case studies illustrate the compound's biological relevance:
- Study on Synthesis and Activity : A series of 16 isomers derived from 7-oxabicyclo[2.2.1]heptane were synthesized and evaluated for their pharmacological activities in platelets and smooth muscle tissues, revealing notable differences in potency based on stereochemistry .
- Natural Product Applications : Research into solanoeclepin A, a natural hatching agent for potato cyst nematodes, utilized the 7-oxabicyclo framework, demonstrating significant hatch-stimulating activity that could be leveraged for agricultural pest control strategies .
Properties
Molecular Formula |
C8H10O |
---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-ethynyl-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H10O/c1-2-6-5-7-3-4-8(6)9-7/h1,6-8H,3-5H2 |
InChI Key |
PCCVWRUEIPVQLB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2CCC1O2 |
Origin of Product |
United States |
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